6-Bromo-3-chloropicolinic acid

Beschreibung

BenchChem offers high-quality 6-Bromo-3-chloropicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-chloropicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

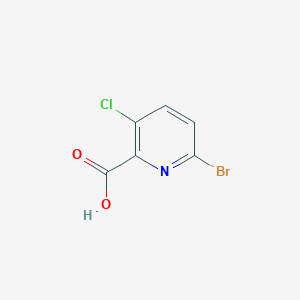

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-3-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXKODKSZLGOCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696423 | |

| Record name | 6-Bromo-3-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060815-76-0 | |

| Record name | 6-Bromo-3-chloro-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060815-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-3-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-3-chloropicolinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 6-Bromo-3-chloropicolinic Acid: A Strategic Intermediate in Medicinal Chemistry

Abstract

6-Bromo-3-chloropicolinic acid is a di-halogenated heterocyclic carboxylic acid that has emerged as a valuable and highly functionalized building block in modern drug discovery and development. Its strategic placement of reactive handles—a carboxylic acid, a chloro group, and a bromo group—on the pyridine scaffold allows for sequential and site-selective modifications, making it an attractive starting point for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical profile, a detailed, field-proven synthesis protocol with mechanistic insights, its critical applications as a key intermediate, particularly in the development of epigenetic modulators, and essential safety and handling information. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.

Chemical Profile and Physicochemical Properties

6-Bromo-3-chloropicolinic acid, also known by its IUPAC name 6-bromo-3-chloropyridine-2-carboxylic acid, is a solid, crystalline compound at room temperature. The presence of both a bromine and a chlorine atom provides distinct reactivity profiles, with the C6-Br bond being particularly susceptible to palladium-catalyzed cross-coupling reactions and the C3-Cl bond amenable to nucleophilic aromatic substitution (SNAr). The carboxylic acid at the C2 position serves as a versatile handle for amide bond formation, esterification, or other derivatizations.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference(s) |

| IUPAC Name | 6-bromo-3-chloropyridine-2-carboxylic acid | [1] |

| CAS Number | 1060815-76-0 | [2][3] |

| Molecular Formula | C₆H₃BrClNO₂ | [4] |

| Molecular Weight | 236.45 g/mol | [4] |

| Appearance | Solid powder | [3] |

| Storage Temperature | 2-8°C, Inert atmosphere | [3] |

| SMILES String | O=C(O)C1=NC(Br)=CC=C1Cl | [4] |

| InChI Key | NVXKODKSZLGOCI-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Considerations

The synthesis of substituted picolinic acids often involves the introduction of the carboxylic acid functionality in the final steps, typically via the hydrolysis of a nitrile precursor. This strategy is advantageous as the nitrile group is robust and tolerates a wide range of reaction conditions used to construct the substituted pyridine core. A representative and industrially relevant synthesis for a closely related isomer, 3-bromo-6-chloropyridyl-2-formic acid, has been disclosed, and its logic is directly applicable to the synthesis of the title compound.[5] This three-step sequence involves N-oxidation, regioselective cyanation, and subsequent hydrolysis.

Representative Synthesis Protocol

This protocol is adapted from established methodologies for the synthesis of halogenated picolinic acids.[5] The logical workflow starts from a commercially available pyridine derivative.

Step 1: N-Oxidation of 2-Bromo-5-chloropyridine The initial step involves the oxidation of the pyridine nitrogen. This is a critical activation step; the resulting N-oxide electronically activates the C2 and C6 positions for subsequent nucleophilic attack. Reagents like urea-hydrogen peroxide complex with an anhydride (e.g., trifluoroacetic anhydride) are effective for this transformation, offering a safer alternative to traditional peroxy acids.

-

Procedure:

-

To a solution of 2-bromo-5-chloropyridine (1.0 equiv) in a suitable solvent such as chloroform, add urea-hydrogen peroxide (2.1 equiv).

-

Cool the mixture in an ice bath.

-

Slowly add trifluoroacetic anhydride (2.0 equiv) while maintaining the internal temperature below 10°C.

-

Allow the reaction to stir for 10-12 hours, gradually warming to room temperature.

-

Quench the reaction by the careful addition of a saturated aqueous solution of sodium thiosulfate to decompose excess oxidant.

-

Separate the organic layer, extract the aqueous layer with chloroform, and combine the organic phases.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-5-chloropyridine N-oxide.

-

Step 2: Cyanation of 2-Bromo-5-chloropyridine N-oxide The introduction of the nitrile at the C2 position is achieved by reacting the N-oxide with a cyanide source. Trimethylsilyl cyanide (TMSCN) is a commonly used reagent for this purpose, often in the presence of a non-nucleophilic base like triethylamine (TEA). The reaction proceeds via an addition-elimination mechanism, where the cyanide attacks the activated C2 position, followed by rearomatization and loss of the N-oxide functionality.

-

Procedure:

-

Dissolve the 2-bromo-5-chloropyridine N-oxide (1.0 equiv) in a polar aprotic solvent like acetonitrile.

-

Add triethylamine (TEA) (2.0 equiv).

-

Add trimethylsilyl cyanide (TMSCN) (1.5 equiv) dropwise.

-

Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate 6-bromo-3-chloropyridine-2-carbonitrile.

-

Step 3: Hydrolysis of 6-Bromo-3-chloropyridine-2-carbonitrile The final step is the vigorous hydrolysis of the nitrile to the carboxylic acid. This transformation requires harsh conditions, typically strongly acidic or basic media at elevated temperatures. Concentrated sulfuric acid is highly effective for this purpose.

-

Procedure:

-

Carefully add 6-bromo-3-chloropyridine-2-carbonitrile (1.0 equiv) to concentrated sulfuric acid (e.g., 90% aqueous solution).

-

Heat the mixture to a high temperature (e.g., 180°C) for 2-3 hours.[5]

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

-

The solid precipitate is collected by filtration.

-

Wash the solid thoroughly with cold water to remove residual acid.

-

Dry the solid under vacuum to yield the final product, 6-Bromo-3-chloropicolinic acid.

-

Synthesis Workflow Diagram

Caption: A representative three-step synthesis pathway to 6-Bromo-3-chloropicolinic acid.

Applications in Drug Discovery & Development

The true value of 6-Bromo-3-chloropicolinic acid lies in its utility as a versatile intermediate for constructing complex molecules, particularly in the field of oncology and inflammatory diseases. The orthogonally reactive sites allow for a modular and convergent approach to building diverse chemical libraries.

Key Intermediate for Bromodomain Inhibitors

A primary application of this molecule is in the synthesis of inhibitors targeting bromodomains, particularly the BET (Bromodomain and Extra-Terminal domain) family of proteins (BRD2, BRD3, BRD4, and BRDT).[2][6] BET proteins are epigenetic "readers" that recognize acetylated lysine residues on histones, playing a crucial role in regulating gene transcription. Their dysregulation is implicated in various cancers and inflammatory conditions, making them attractive therapeutic targets.[7]

The 6-bromo-3-chloropicolinic acid scaffold provides an ideal platform for developing BET inhibitors. A typical synthetic strategy involves:

-

Amide Coupling: The carboxylic acid is coupled with a desired amine fragment, often a complex heterocyclic amine that will occupy a key pocket in the bromodomain active site.

-

Cross-Coupling: The C6-bromo position is then functionalized, typically via a Suzuki or Stille coupling, to introduce an aryl or heteroaryl group that provides additional binding interactions and modulates physicochemical properties.

-

Substitution (Optional): The C3-chloro group can be substituted via SNAr to further elaborate the molecule, although it is often retained in the final structure.

Logical Relationship Diagram for Scaffolding

Caption: Versatility of the scaffold for building a diverse inhibitor library.

Analytical Characterization (Predicted)

While a publicly available, experimentally verified NMR spectrum for this specific compound is not readily found, a predicted spectrum can be derived from established principles of NMR spectroscopy and data from similar structures.[5][8] The data presented here are for illustrative purposes to guide a researcher in confirming the structure of the synthesized material.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Rationale |

| COOH | ~13.5 (broad s, 1H) | ~165 | Acidic proton, typically very broad and downfield. Carbonyl carbon chemical shift is characteristic. |

| C2 | - | ~148 | Quaternary carbon adjacent to nitrogen and bearing the carboxyl group. |

| C3 | - | ~135 | Quaternary carbon bearing the electron-withdrawing chloro group. |

| H4 | ~8.1 (d, J ≈ 8.5 Hz) | ~141 | Aromatic proton deshielded by the adjacent nitrogen and chloro group. |

| H5 | ~7.9 (d, J ≈ 8.5 Hz) | ~125 | Aromatic proton coupled to H4. |

| C6 | - | ~122 | Quaternary carbon bearing the bromo group. |

Note: These are predicted values. Actual experimental values may vary based on solvent, concentration, and instrument.

Safety, Handling, and Storage

6-Bromo-3-chloropicolinic acid is classified as acutely toxic if swallowed and requires careful handling by trained personnel in a well-ventilated chemical fume hood.[4]

-

GHS Hazard Classification: Acute Toxicity, Oral (Category 3).[4]

-

Signal Word: Danger.[4]

-

Hazard Statement (H-code): H301 - Toxic if swallowed.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use only in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8°C under an inert atmosphere.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

6-Bromo-3-chloropicolinic acid is a strategically important intermediate whose value is defined by the orthogonal reactivity of its functional groups. Its well-defined synthesis and its demonstrated utility in the construction of high-value therapeutic candidates, such as BET bromodomain inhibitors, underscore its significance in medicinal chemistry. This guide provides the core technical knowledge required for researchers to effectively synthesize, handle, and strategically implement this versatile building block in their drug discovery programs.

References

- Compounds for use as bromodomain inhibitors. EP2792355A1. (2014).

- Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid. CN102993086A. (2013).

- Muller, S., Filippakopoulos, P., & Knapp, S. (2011). Bromodomains as therapeutic targets. Expert reviews in molecular medicine, 13, e29.

-

1H and 13C-M1HN NMR spectroscopic data for 3-hydroxypicolinic acid and its complexesa. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CA2859619C - Bromodomain inhibitors - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. EP2792355A1 - Compounds for use as bromodomain inhibitors - Google Patents [patents.google.com]

- 7. US7572916B2 - Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)-2-methoxy-quinoline - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 6-Bromo-3-chloropicolinic Acid

CAS Number: 1060815-76-0

Introduction: A Versatile Halogenated Pyridine Building Block

6-Bromo-3-chloropicolinic acid is a di-halogenated derivative of picolinic acid, a fundamental heterocyclic scaffold.[1] Its strategic placement of chloro and bromo substituents, coupled with the carboxylic acid functionality, makes it a highly valuable and versatile intermediate in medicinal chemistry and materials science. The distinct reactivity of the bromine and chlorine atoms allows for selective, stepwise functionalization through various cross-coupling reactions, while the carboxylic acid group serves as a handle for amide bond formation or other modifications. This guide provides an in-depth exploration of its chemical properties, a robust synthesis protocol, key applications, and essential safety protocols for researchers, scientists, and drug development professionals. Its potential utility in the development of compounds targeting bromodomains or inhibiting keratinocyte proliferation highlights its significance in modern drug discovery.[2][3]

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is foundational to its successful application in research. 6-Bromo-3-chloropicolinic acid is typically supplied as a white to off-white solid, and its key properties are summarized in the table below.[3][4]

| Property | Value | Source(s) |

| CAS Number | 1060815-76-0 | [2][3][5] |

| Molecular Formula | C₆H₃BrClNO₂ | [2][6] |

| Molecular Weight | 236.45 g/mol | [2][6] |

| IUPAC Name | 6-bromo-3-chloropyridine-2-carboxylic acid | [5][7] |

| Appearance | White to off-white solid/powder | [3][4] |

| Purity | Typically ≥96% | [4][5] |

| Storage Conditions | 2-8°C, under inert atmosphere | [3][4] |

| Predicted Density | 1.917 ± 0.06 g/cm³ | [3][4] |

| Predicted pKa | 2.00 ± 0.25 | [3][4] |

| Predicted Boiling Point | 349.4 ± 42.0 °C at 760 mmHg | [4] |

| InChI Key | NVXKODKSZLGOCI-UHFFFAOYSA-N | [5][6] |

| Canonical SMILES | C1=CC(=NC(=C1Cl)C(=O)O)Br | [8] |

Rational Synthesis and Mechanistic Insights

While numerous suppliers offer this reagent, understanding its synthesis is crucial for troubleshooting and for the potential in-house production of derivatives. A robust and scalable synthesis of halogenated picolinic acids often involves a multi-step sequence starting from a simpler, commercially available pyridine derivative. The following protocol is a well-established pathway for a closely related isomer, adapted here for the synthesis of 6-Bromo-3-chloropicolinic acid, commencing from 6-bromo-3-chloropyridine. This method avoids the use of highly toxic reagents like sodium cyanide by employing a safer cyanating agent.

Overall Synthetic Workflow

The synthesis proceeds in three main stages: N-oxidation, cyanation at the 2-position, and subsequent hydrolysis of the nitrile to the target carboxylic acid.

Caption: Three-stage synthesis of 6-Bromo-3-chloropicolinic acid.

Detailed Experimental Protocol

Stage 1: Synthesis of 6-Bromo-3-chloropyridine N-oxide

-

Rationale: The initial pyridine ring is electron-deficient and thus deactivated towards electrophilic substitution. N-oxidation transforms the pyridine into its N-oxide, which places a partial positive charge on the ring carbons (especially C2 and C4) and makes them susceptible to nucleophilic attack. It also activates the C2-H bond for subsequent functionalization. Urea-hydrogen peroxide is a stable, solid source of hydrogen peroxide, and trifluoroacetic anhydride (TFAA) acts as an activator for the oxidation.

-

Procedure:

-

To a solution of 6-bromo-3-chloropyridine (1.0 eq) in a suitable solvent like chloroform or dichloromethane, add urea-hydrogen peroxide (2.1 eq).

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add trifluoroacetic anhydride (2.0 eq) dropwise, ensuring the internal temperature does not exceed 15 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 10-12 hours until TLC or LC-MS analysis indicates full consumption of the starting material.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to decompose excess peroxide, followed by a saturated solution of sodium bicarbonate to neutralize the acid.

-

Separate the organic layer, and extract the aqueous layer twice with the same organic solvent.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-oxide, which can often be used in the next step without further purification.

-

Stage 2: Synthesis of 6-Bromo-3-chloro-2-cyanopyridine

-

Rationale: With the N-oxide in hand, the C2 position is now activated for nucleophilic attack. Trimethylsilyl cyanide (TMSCN) serves as a less hazardous cyanide source compared to alkali metal cyanides. Triethylamine is added as a base to facilitate the reaction.

-

Procedure:

-

Dissolve the crude 6-Bromo-3-chloropyridine N-oxide (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of trimethylsilyl cyanide (1.5 eq).

-

Heat the reaction mixture to 60-70 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent like ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the pure 2-cyanopyridine derivative.

-

Stage 3: Hydrolysis to 6-Bromo-3-chloropicolinic acid

-

Rationale: The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This is a classic transformation that can be achieved under either acidic or basic conditions. Strong acid hydrolysis, using concentrated sulfuric acid, is often efficient and leads to the direct precipitation of the carboxylic acid product upon workup.

-

Procedure:

-

Carefully add the purified 6-Bromo-3-chloro-2-cyanopyridine (1.0 eq) to a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture).

-

Heat the reaction mixture to reflux (typically 100-110 °C) for 6-8 hours. The progress can be monitored by observing the cessation of gas evolution (ammonia) and by TLC/LC-MS.

-

Cool the reaction mixture in an ice bath. The product will often precipitate from the acidic solution.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7) to remove residual acid.

-

Dry the product under vacuum to yield the final 6-Bromo-3-chloropicolinic acid. Recrystallization from a suitable solvent like an ethanol/water mixture can be performed for higher purity if needed.

-

Applications in Drug Discovery and Chemical Synthesis

6-Bromo-3-chloropicolinic acid is not an end product but a crucial building block. Its value lies in the differential reactivity of its functional groups, enabling chemists to construct complex molecular architectures.

-

Scaffold for Bromodomain Inhibitors: Bromodomains are protein modules that recognize acetylated lysine residues and are implicated in cancer and inflammation. The picolinic acid scaffold can be elaborated to create potent and selective inhibitors that occupy the acetyl-lysine binding pocket. The bromo and chloro substituents provide vectors for introducing further complexity via Suzuki, Sonogashira, or Buchwald-Hartwig coupling reactions to improve potency and pharmacokinetic properties.

-

Intermediate for Agrochemicals: Halogenated pyridine derivatives are a cornerstone of modern agrochemicals, including herbicides and fungicides. This molecule serves as a key starting material for creating novel active ingredients.

-

Synthesis of Bioactive Compounds: It has been identified as a potential starting point for compounds that inhibit keratinocyte proliferation, suggesting applications in dermatological disorders.[2][3]

Hypothetical Drug Discovery Workflow

The diagram below illustrates how 6-Bromo-3-chloropicolinic acid can be utilized in a typical fragment-based or lead optimization campaign.

Caption: Role of the title compound in a lead optimization workflow.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of 6-Bromo-3-chloropicolinic acid is essential. It is classified as acutely toxic if swallowed and causes skin and eye irritation.[6][7]

-

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3), H301: Toxic if swallowed.[6][9]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[7]

-

Eye Irritation (Category 2A), H319: Causes serious eye irritation.[7]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[7]

-

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Handling Precautions: Avoid formation of dust and aerosols.[10] Do not breathe dust. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product.[11][12]

-

First Aid:

-

If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[6][12]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[12][]

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place (recommended 2-8°C).[3][4][10] Keep away from incompatible materials such as strong oxidizing agents.

References

-

Pharmaffiliates. 6-Bromo-3-chloropicolinic Acid. [Link]

-

PubChemLite. 6-bromo-3-chloropicolinic acid (C6H3BrClNO2). [Link]

-

Wikipedia. Picolinic acid. [Link]

Sources

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Pyridinecarboxylic acid, 3-broMo-6-chloro-, Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. CN103058921A - Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Bromo-6-chloro-2-pyridinecarboxylic acid | CymitQuimica [cymitquimica.com]

- 7. atlantis-press.com [atlantis-press.com]

- 8. baranlab.org [baranlab.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 11. sincerechemical.com [sincerechemical.com]

- 12. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

An In-Depth Technical Guide to 6-Bromo-3-chloropicolinic Acid: A Key Building Block in Modern Drug Discovery

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of 6-Bromo-3-chloropicolinic Acid, a pivotal intermediate in medicinal chemistry.

Introduction: The Strategic Importance of Halogenated Picolinic Acids

6-Bromo-3-chloropicolinic acid, systematically named 6-bromo-3-chloropyridine-2-carboxylic acid , is a strategically important heterocyclic building block in the field of medicinal chemistry. Its unique substitution pattern, featuring both bromo and chloro substituents on the picolinic acid scaffold, offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures. The presence of multiple reaction sites allows for selective and diverse chemical transformations, making it a valuable starting material for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its emerging applications in drug discovery, with a particular focus on its role in the generation of innovative bromodomain inhibitors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 6-Bromo-3-chloropicolinic acid is fundamental for its effective use in synthesis and drug design. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 6-bromo-3-chloropyridine-2-carboxylic acid | [1][2] |

| CAS Number | 1060815-76-0 | [2][3] |

| Molecular Formula | C₆H₃BrClNO₂ | |

| Molecular Weight | 236.45 g/mol | |

| Appearance | Solid (form may vary) | |

| Storage | 2-8°C, Refrigerator | [3] |

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

A logical synthetic approach would involve the initial synthesis of a suitable pyridine precursor followed by sequential halogenation and oxidation or carboxylation. For instance, starting from a commercially available chloropicoline, one could envision a bromination step followed by oxidation of the methyl group to a carboxylic acid.

Experimental Protocol: A Representative Synthesis

This protocol is a generalized representation and may require optimization.

Step 1: Bromination of a Substituted Picoline

The rationale for this step is the regioselective introduction of a bromine atom onto the pyridine ring. The choice of brominating agent and reaction conditions is crucial to control the position of bromination.

-

To a solution of the appropriate chloropicoline precursor in a suitable solvent (e.g., acetic acid or a chlorinated solvent), add a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

-

Heat the reaction mixture to initiate the bromination reaction. The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Step 2: Oxidation to the Carboxylic Acid

This step aims to convert the methyl group of the picoline into a carboxylic acid. Strong oxidizing agents are typically employed for this transformation.

-

The brominated chloropicoline from the previous step is dissolved in an appropriate solvent, such as aqueous sulfuric acid.

-

A strong oxidizing agent, for instance, potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), is added portion-wise to the reaction mixture, maintaining the temperature with an ice bath.

-

The reaction is stirred until the starting material is consumed, as indicated by TLC or LC-MS.

-

The reaction is quenched, and the product is extracted into an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated to yield the crude 6-Bromo-3-chloropicolinic acid.

-

Further purification can be achieved by recrystallization or preparative High-Performance Liquid Chromatography (HPLC).

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for 6-Bromo-3-chloropicolinic acid.

Spectroscopic Characterization

The structural elucidation of 6-Bromo-3-chloropicolinic acid relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset is limited, the expected spectral features can be predicted based on its chemical structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing effects of the halogen and carboxylic acid substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display six signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield chemical shift (typically in the range of 160-185 ppm).[4][5] The chemical shifts of the aromatic carbons would be influenced by the positions of the bromine and chlorine atoms.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one bromine and one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would show a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid's hydrogen-bonded dimer.[6] A strong carbonyl (C=O) stretching absorption would be observed around 1700-1730 cm⁻¹.[6]

Applications in Drug Discovery: A Focus on Bromodomain Inhibition

6-Bromo-3-chloropicolinic acid has emerged as a valuable building block in the synthesis of potent and selective inhibitors of bromodomains.[3] Bromodomains are protein modules that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene expression.[7] Dysregulation of bromodomain-containing proteins, particularly the BET (Bromodomain and Extra-Terminal domain) family, is implicated in various diseases, including cancer and inflammation.[7]

The structure of 6-Bromo-3-chloropicolinic acid provides an ideal starting point for the design of bromodomain inhibitors. The carboxylic acid group can be readily converted to an amide, which can mimic the acetylated lysine and form key hydrogen bonding interactions within the bromodomain binding pocket. The bromo and chloro substituents offer vectors for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Logical Relationship in Bromodomain Inhibitor Design

Caption: Logical flow from the starting material to a potential drug candidate.

Conclusion

6-Bromo-3-chloropicolinic acid is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry. Its versatile chemical nature, stemming from the presence of multiple reactive sites, makes it an attractive starting material for the synthesis of complex and biologically active molecules. The growing interest in bromodomain inhibitors as a novel class of therapeutics further highlights the importance of this key building block. This guide serves as a foundational resource for researchers and scientists, providing essential information to facilitate the use of 6-Bromo-3-chloropicolinic acid in the pursuit of new and innovative medicines.

References

-

Pharmaffiliates. 6-Bromo-3-chloropicolinic Acid. [Link]

-

AOBChem. 6-Bromo-3-chloropyridine-2-carboxylic acid. [Link]

- Google Patents. Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.

- Google Patents. Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid.

-

National Center for Biotechnology Information. Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. [Link]

-

National Center for Biotechnology Information. 3-Bromo-6-chloropyridine-2-carboxylic acid | C6H3BrClNO2 | CID 26966732. [Link]

- Patsnap. Preparation method of 4-bromo-6-chloropyridine-2-carboxylic acid.

-

ResearchGate. Synthesis, structure, chemical and bioactivity behavior of eight chromium(III) picolinate derivatives Cr(R-pic)3 | Request PDF. [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Chemical & Pharmaceutical Bulletin. An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

MDPI. Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. [Link]

Sources

- 1. 3-Bromo-6-chloropyridine-2-carboxylic acid | C6H3BrClNO2 | CID 26966732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aobchem.com [aobchem.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Methyl 3-bromo-6-chloropicolinate | C7H5BrClNO2 | CID 46311200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Bromo-3-chloropicolinic Acid: Structure, Properties, and Synthetic Insights

This guide provides a comprehensive technical overview of 6-bromo-3-chloropicolinic acid, a halogenated pyridine carboxylic acid derivative of interest to researchers in medicinal chemistry and drug discovery. This document delves into its chemical structure, physicochemical properties, potential synthetic routes, and its emerging significance as a scaffold for developing targeted therapeutics.

Chemical Identity and Structure

6-Bromo-3-chloropicolinic acid is a disubstituted picolinic acid, a class of compounds known for their chelating properties and biological activities. The strategic placement of a bromine atom at the 6-position and a chlorine atom at the 3-position of the pyridine ring, along with the carboxylic acid at the 2-position, imparts a unique electronic and steric profile to the molecule.

The structure of 6-bromo-3-chloropicolinic acid is characterized by a pyridine ring, which is an aromatic six-membered heterocycle containing one nitrogen atom. The IUPAC name for this compound is 6-bromo-3-chloropyridine-2-carboxylic acid.[1]

Caption: Chemical structure of 6-Bromo-3-chloropicolinic acid.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 1060815-76-0 | [2][3] |

| Molecular Formula | C₆H₃BrClNO₂ | [1][2] |

| Molecular Weight | 236.45 g/mol | [1][2] |

| IUPAC Name | 6-bromo-3-chloropyridine-2-carboxylic acid | [1] |

| Synonyms | 6-Bromo-3-chloro-2-pyridinecarboxylic acid | [4] |

| Appearance | Solid (predicted to be a powder) | [1][4] |

| SMILES | C1=CC(=NC(=C1Cl)C(=O)O)Br | [1] |

| InChI Key | NVXKODKSZLGOCI-UHFFFAOYSA-N | [1] |

Physicochemical and Spectroscopic Properties

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Source(s) |

| Boiling Point | 349.4 ± 42.0 °C | [4] |

| Density | 1.917 ± 0.06 g/cm³ | [4] |

| pKa | 2.00 ± 0.25 | [4] |

| Storage Temperature | 2-8°C, Inert atmosphere | [4] |

Spectroscopic Characterization (Predicted)

For a researcher synthesizing or working with this compound, spectroscopic analysis is crucial for structure confirmation. Below are the expected spectroscopic features.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. The proton at the 5-position would likely appear as a doublet, coupled to the proton at the 4-position. The proton at the 4-position would appear as a doublet of doublets, coupled to the protons at the 3- and 5-positions. The chemical shifts would be influenced by the electron-withdrawing effects of the halogens, the carboxylic acid group, and the nitrogen atom in the ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display six distinct signals for the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The chemical shifts of the pyridine ring carbons will be influenced by the attached substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid in the region of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group is expected around 1700-1730 cm⁻¹. C-Cl and C-Br stretching vibrations will be observed in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns will be observed for the molecular ion and fragment ions. The M, M+2, and M+4 peaks will have relative intensities determined by the natural abundance of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl).

Proposed Synthetic Pathway

While a specific, detailed experimental protocol for the synthesis of 6-bromo-3-chloropicolinic acid is not readily found in peer-reviewed literature, a plausible synthetic route can be devised based on established methods for the synthesis of halogenated pyridine carboxylic acids. The following proposed pathway starts from a commercially available precursor.

Caption: Proposed multi-step synthesis of 6-Bromo-3-chloropicolinic acid.

Detailed Experimental Protocol (Proposed)

It is imperative to note that the following protocol is a proposed synthetic route and has not been experimentally validated. Researchers should conduct their own risk assessments and optimization studies.

Step 1: Synthesis of 2-Bromo-6-chloropyridine from 2-Amino-6-bromopyridine

This step utilizes a Sandmeyer reaction to replace the amino group with a chloro group.

-

Materials: 2-Amino-6-bromopyridine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Copper(I) chloride (CuCl).

-

Procedure:

-

Dissolve 2-amino-6-bromopyridine in concentrated HCl and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of CuCl in concentrated HCl.

-

Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain 2-bromo-6-chloropyridine.

-

Step 2: Synthesis of 2-Bromo-3,6-dichloropyridine via Directed Ortho-Metalation

This step introduces a chlorine atom at the 3-position through directed ortho-metalation followed by quenching with an electrophilic chlorine source.

-

Materials: 2-Bromo-6-chloropyridine, Lithium diisopropylamide (LDA), Hexachloroethane (C₂Cl₆), Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Prepare a solution of LDA in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.

-

Slowly add a solution of 2-bromo-6-chloropyridine in anhydrous THF to the LDA solution at -78 °C. The nitrogen atom directs the deprotonation to the 3-position.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add a solution of hexachloroethane in anhydrous THF to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography to yield 2-bromo-3,6-dichloropyridine.

-

Step 3: Synthesis of 6-Bromo-3-chloropicolinic Acid via Halogen-Metal Exchange and Carboxylation

This final step involves a selective halogen-metal exchange at the more reactive 2-position (due to the directing effect of the nitrogen), followed by carboxylation.

-

Materials: 2-Bromo-3,6-dichloropyridine, n-Butyllithium (n-BuLi), Dry ice (solid CO₂), Anhydrous diethyl ether or THF.

-

Procedure:

-

Dissolve 2-bromo-3,6-dichloropyridine in anhydrous diethyl ether or THF under an inert atmosphere and cool to -78 °C.

-

Slowly add a solution of n-BuLi in hexanes dropwise at -78 °C. The lithium will selectively replace the bromine at the 2-position.

-

Stir the mixture at -78 °C for 1 hour.

-

Quench the reaction by pouring the mixture over an excess of crushed dry ice.

-

Allow the mixture to warm to room temperature.

-

Acidify the mixture with dilute HCl to protonate the carboxylate salt.

-

Extract the product with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude 6-bromo-3-chloropicolinic acid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

-

Reactivity and Potential Applications

The reactivity of 6-bromo-3-chloropicolinic acid is governed by the interplay of its functional groups. The carboxylic acid can undergo typical reactions such as esterification and amidation. The halogen substituents on the pyridine ring are susceptible to nucleophilic aromatic substitution, although the reactivity is influenced by the position and the nature of the nucleophile. The bromine at the 6-position is generally more labile than the chlorine at the 3-position in nucleophilic substitution reactions on a pyridine ring.

The primary interest in 6-bromo-3-chloropicolinic acid stems from its potential as a building block in the synthesis of more complex molecules with biological activity.[3][4]

Inhibition of Keratinocyte Proliferation

Abnormal proliferation of keratinocytes is a hallmark of several skin disorders, most notably psoriasis.[5][6] The search for novel inhibitors of keratinocyte proliferation is an active area of dermatological research. While direct studies on 6-bromo-3-chloropicolinic acid are lacking, its potential in this area is suggested by suppliers.[3][4] The rationale may lie in its ability to serve as a scaffold for molecules that can modulate signaling pathways involved in cell growth and differentiation, such as the JAK-STAT or MAPK pathways, which are often dysregulated in hyperproliferative skin diseases.[7]

Bromodomain Inhibition

Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins.[8][9] They are key regulators of gene transcription and are implicated in a variety of diseases, including cancer and inflammation.[8][9] The development of small molecule inhibitors of bromodomains, particularly the BET (Bromodomain and Extra-Terminal domain) family of proteins, is a major focus in drug discovery.[8][9] Picolinic acid derivatives have been explored as scaffolds for bromodomain inhibitors. The specific substitution pattern of 6-bromo-3-chloropicolinic acid could allow for the synthesis of derivatives that fit into the acetyl-lysine binding pocket of bromodomains, thereby disrupting their function.

Caption: Logical workflow from the core compound to potential therapeutic applications.

Safety and Handling

6-Bromo-3-chloropicolinic acid is classified as acutely toxic if swallowed.[2] The GHS pictograms include the skull and crossbones (GHS06), and the hazard statement is H301 (Toxic if swallowed).[2]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Storage: Store in a tightly sealed container in a cool, dry place.[4] Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of ingestion, seek immediate medical attention. If inhaled, move to fresh air. In case of skin or eye contact, rinse thoroughly with water.

Conclusion

6-Bromo-3-chloropicolinic acid is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents. Its unique substitution pattern provides a versatile scaffold for accessing new chemical space in the pursuit of inhibitors for targets such as those involved in keratinocyte hyperproliferation and bromodomain-mediated gene regulation. While detailed experimental data on this specific compound is limited, this guide provides a solid foundation for researchers, offering insights into its properties, a plausible synthetic strategy, and the rationale behind its potential applications. As with any novel compound, further research is warranted to fully elucidate its chemical and biological properties.

References

Sources

- 1. PubChemLite - 6-bromo-3-chloropicolinic acid (C6H3BrClNO2) [pubchemlite.lcsb.uni.lu]

- 2. 6-Bromo-3-chloropicolinic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. 6-Bromo-3-chloropicolinic acid | 1060815-76-0 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. PI3Kδ Sustains Keratinocyte Hyperproliferation and Epithelial Inflammation: Implications for a Topically Druggable Target in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Natural Product-Derived Compounds Targeting Keratinocytes and Molecular Pathways in Psoriasis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel 4-phenylquinazoline-based BRD4 inhibitors for cardiac fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of 6-Bromo-3-chloropicolinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Substituted Picolinic Acid

Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives represent a versatile scaffold in medicinal chemistry and agrochemical research, exhibiting a broad spectrum of pharmacological and biological activities.[1] The strategic placement of substituents on the pyridine ring can significantly modulate the molecule's physicochemical properties and its interaction with biological targets. This guide focuses on 6-Bromo-3-chloropicolinic acid, a halogenated derivative with the chemical formula C₆H₃BrClNO₂.[2][3] While direct and extensive studies on the biological profile of this specific molecule are nascent, its structural features, when compared to well-researched analogs, suggest a rich landscape for potential therapeutic and agrochemical applications. This document serves as a technical exploration of these potential activities, providing a scientifically grounded framework for future research and development. We will delve into hypothesized mechanisms of action, propose robust experimental workflows for validation, and present the underlying scientific rationale for each avenue of investigation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 6-Bromo-3-chloropicolinic acid is fundamental to designing and interpreting biological assays.

| Property | Value | Source |

| CAS Number | 1060815-76-0 | [2][3] |

| Molecular Formula | C₆H₃BrClNO₂ | [2] |

| Molecular Weight | 236.45 g/mol | [2] |

| Appearance | Powder/Solid | [3] |

| Boiling Point (Predicted) | 349.4±42.0 °C | [3] |

| Density (Predicted) | 1.917±0.06 g/cm³ | [3] |

| pKa (Predicted) | 2.00±0.25 | [3] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Potential Herbicidal Activity: A Synthetic Auxin Analog?

The most compelling potential application for 6-Bromo-3-chloropicolinic acid lies in the agrochemical sector, specifically as a herbicide. This hypothesis is strongly supported by extensive research on structurally similar picolinic acid derivatives.

Scientific Rationale: The Auxin Herbicide Connection

Picolinic acid compounds are a well-established class of synthetic auxin herbicides.[4][5] These molecules mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in plant death. The mode of action involves binding to auxin receptors, primarily the F-box protein TIR1/AFB family (Transport Inhibitor Response 1/Auxin-signaling F-box).[4][6]

Recent studies have highlighted the herbicidal potential of 3-chloro-6-substituted picolinate derivatives. For instance, a series of 3-chloro-6-pyrazolyl-picolinate derivatives demonstrated potent post-emergence herbicidal activity, with some compounds showing significantly lower IC50 values for root growth inhibition in Arabidopsis thaliana compared to the commercial herbicide clopyralid.[4] Molecular docking studies confirmed that these compounds could bind effectively to the auxin receptor AFB5.[4] Given that 6-Bromo-3-chloropicolinic acid shares the 3-chloro-picolinic acid core, it is highly probable that it also functions as a synthetic auxin. The bromine atom at the 6-position likely influences the molecule's binding affinity to the auxin receptor and its metabolic stability within the plant.

Proposed Experimental Workflow for Herbicidal Activity Assessment

The following workflow outlines a systematic approach to validate the herbicidal potential of 6-Bromo-3-chloropicolinic acid.

Caption: Proposed workflow for evaluating the herbicidal properties of 6-Bromo-3-chloropicolinic acid.

Detailed Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay

This protocol is a primary screen to quickly assess the auxin-like activity of the test compound.

-

Preparation of Test Compound Stock Solution: Dissolve 6-Bromo-3-chloropicolinic acid in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 100 mM).

-

Seed Sterilization and Plating:

-

Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5 minutes.

-

Rinse the seeds 5 times with sterile distilled water.

-

Plate the seeds on Murashige and Skoog (MS) agar plates.

-

-

Germination and Transfer:

-

Stratify the plates at 4°C for 2 days in the dark to synchronize germination.

-

Transfer the plates to a growth chamber (22°C, 16h light/8h dark cycle) for 4-5 days until seedlings have developed a primary root.

-

-

Treatment Application:

-

Prepare MS agar plates containing various concentrations of 6-Bromo-3-chloropicolinic acid (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) and a solvent control (DMSO).

-

Carefully transfer the germinated seedlings to the treatment plates.

-

-

Data Collection and Analysis:

-

After 5-7 days of growth on the treatment plates, photograph the plates.

-

Measure the primary root length of at least 15-20 seedlings per concentration using image analysis software (e.g., ImageJ).

-

Calculate the percentage of root growth inhibition relative to the solvent control.

-

Plot the data to generate a dose-response curve and determine the IC50 value.

-

Potential Anticancer Activity

The broader class of picolinic acid derivatives has been associated with anti-proliferative and anticancer effects.[1] This suggests that 6-Bromo-3-chloropicolinic acid could be a candidate for investigation in oncology.

Scientific Rationale: Targeting Cellular Proliferation

Some picolinic acid derivatives have been reported to exert cytotoxic effects on cancer cell lines.[7] For example, a novel derivative of picolinic acid was shown to induce endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells (A549).[7] Furthermore, there is a specific suggestion that 6-Bromo-3-chloropicolinic acid may have applications in developing compounds that inhibit keratinocyte proliferation.[2][8] Uncontrolled keratinocyte proliferation is a hallmark of certain skin cancers and hyperproliferative skin disorders. The halogen substituents (bromo and chloro) on the picolinic acid scaffold can enhance lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets.

Proposed Experimental Workflow for Anticancer Activity Screening

Caption: A streamlined workflow for the initial evaluation of anticancer properties.

Detailed Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

-

Cell Culture: Culture the desired cancer cell line (e.g., A431 for skin cancer, A549 for lung cancer) in the appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of 6-Bromo-3-chloropicolinic acid in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 1 µM to 200 µM). Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Reagent Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value from the dose-response curve.

-

Potential as a Bromodomain Inhibitor

The suggestion that 6-Bromo-3-chloropicolinic acid could be used to develop bromodomain inhibitors opens up another exciting therapeutic avenue.[2][8]

Scientific Rationale: Epigenetic Modulation

Bromodomains are protein modules that recognize acetylated lysine residues on histone tails and other proteins. They are key "readers" of the epigenetic code and are often implicated in the transcriptional activation of oncogenes. The development of small molecule inhibitors that block the binding of bromodomains to acetylated lysines is a promising strategy in cancer therapy. The planar, aromatic structure of the picolinic acid core, combined with the electron-withdrawing and sterically influential halogen atoms, could potentially enable it to fit into the acetyl-lysine binding pocket of certain bromodomains.

Proposed Experimental Workflow for Bromodomain Inhibition

Caption: Workflow to investigate 6-Bromo-3-chloropicolinic acid as a bromodomain inhibitor.

Other Potential Biological Activities

The picolinic acid scaffold is known for a wide array of biological effects, which merit consideration for 6-Bromo-3-chloropicolinic acid.

-

Antiviral Activity: Picolinic acid itself has been reported to have antiviral effects, potentially by chelating metal ions essential for viral enzymes.[1]

-

Anticonvulsant Activity: Certain derivatives of picolinic acid have been synthesized and evaluated for their anticonvulsant properties.[9]

-

Immunomodulatory Effects: As a metabolite of the kynurenine pathway, picolinic acid is involved in immunological processes.[10]

Conclusion and Future Directions

6-Bromo-3-chloropicolinic acid is a molecule with significant, albeit largely unexplored, potential. Based on robust evidence from structurally related compounds, the most promising avenues for immediate investigation are its application as a synthetic auxin herbicide and its potential as an anti-proliferative agent. The suggested link to bromodomain inhibition also warrants further exploration. The experimental workflows and protocols detailed in this guide provide a comprehensive and scientifically rigorous framework for researchers to begin to unlock the biological activities of this intriguing compound. Future work should focus on the systematic execution of these assays, followed by structure-activity relationship (SAR) studies to optimize its activity for specific applications.

References

- Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives - IJIRT. (2025).

- 6-Bromo-3-chloropicolinic Acid. (n.d.).

- 6-Bromo-3-chloropicolinic acid CAS NO.1060815-76-0. (n.d.). Guidechem.

- Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candid

- Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. (2024). Journal of Agricultural and Food Chemistry.

- Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. (2024). PubMed.

- CAS 1060815-76-0 6-Bromo-3-chloropicolinic acid. (n.d.). BOC Sciences.

- A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. (2021). Pharmacia.

- 6-Bromo-3-chloropicolinic acid. (n.d.). ChemicalBook.

- 6-Bromo-3-chloropicolinic acid. (n.d.). Sigma-Aldrich.

- New Derivatives of Picolinic Acid and Nicotinic Acid with Anticonvulsant Activity. (2005). Protein and Peptide Letters.

- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules.

- Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids. (2024). MDPI.

- Picolinic acid. (n.d.). Wikipedia.

Sources

- 1. ijirt.org [ijirt.org]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 6-Bromo-3-chloropicolinic acid, CasNo.1060815-76-0 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]

- 4. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

- 8. 6-Bromo-3-chloropicolinic acid | 1060815-76-0 [chemicalbook.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. Picolinic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 6-Bromo-3-chloropicolinic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-3-chloropicolinic acid is a halogenated pyridinecarboxylic acid derivative that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern offers multiple reaction sites, enabling the synthesis of diverse molecular scaffolds. This technical guide provides a comprehensive review of the available literature on 6-bromo-3-chloropicolinic acid, covering its synthesis, physicochemical properties, and, most notably, its application as a key intermediate in the development of potent inhibitors for epigenetic targets and regulators of cell proliferation. Particular focus is given to its role in the generation of bromodomain inhibitors and compounds targeting keratinocyte proliferation.

Introduction: A Versatile Scaffold in Medicinal Chemistry

6-Bromo-3-chloropicolinic acid, with the chemical formula C₆H₃BrClNO₂, is a solid organic compound at room temperature.[1][2] Its structure, featuring a pyridine ring substituted with a carboxylic acid, a bromine atom, and a chlorine atom, provides a unique combination of steric and electronic properties. This substitution pattern allows for selective chemical modifications, making it an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. The presence of two distinct halogen atoms offers opportunities for differential reactivity in cross-coupling reactions, while the carboxylic acid group serves as a handle for amide bond formation and other derivatizations.

The primary interest in 6-bromo-3-chloropicolinic acid within the drug discovery community stems from its potential use in developing inhibitors of bromodomains and keratinocyte proliferation.[3][4] Bromodomains are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, playing a crucial role in the regulation of gene transcription.[5] Dysregulation of bromodomain-containing proteins is implicated in various diseases, including cancer and inflammation, making them attractive therapeutic targets.[6] Similarly, the uncontrolled proliferation of keratinocytes is a hallmark of several skin disorders, such as psoriasis.[7] The development of small molecules that can modulate these processes holds significant promise for new therapeutic interventions.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 6-bromo-3-chloropicolinic acid is essential for its effective use in synthesis and drug design.

Physical Properties

| Property | Value | Source |

| CAS Number | 1060815-76-0 | [1][2][4] |

| Molecular Formula | C₆H₃BrClNO₂ | [1][2][4] |

| Molecular Weight | 236.45 g/mol | [2] |

| Appearance | Solid | [1] |

| IUPAC Name | 6-bromo-3-chloropyridine-2-carboxylic acid | [1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons on the pyridine ring. Their chemical shifts and coupling constants would be influenced by the positions of the bromine, chlorine, and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms of the pyridine ring and the carboxylic acid. The chemical shifts of the carbons directly bonded to the halogens and the nitrogen atom would be significantly affected.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching vibration from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid would be observed around 1700 cm⁻¹. The spectrum would also contain C-Br and C-Cl stretching vibrations at lower wavenumbers.[9]

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine and chlorine, characteristic isotopic patterns for [M]+, [M+2]+, and [M+4]+ would be observed, which can aid in structure confirmation.[10]

Synthesis of 6-Bromo-3-chloropicolinic Acid

A definitive, peer-reviewed synthesis protocol for 6-bromo-3-chloropicolinic acid is not widely published. However, based on analogous transformations for related pyridinecarboxylic acids, a plausible synthetic route can be proposed. A common strategy for introducing a carboxylic acid group at the 2-position of a pyridine ring involves the conversion of a nitrile precursor.

A potential synthetic pathway could start from a readily available dihalogenated pyridine, such as 2,5-dibromo-3-chloropyridine. This starting material could undergo a nucleophilic substitution reaction to introduce a cyano group at the 2-position, followed by hydrolysis to yield the desired carboxylic acid.

Disclaimer: The following protocol is a hypothetical pathway based on known chemical transformations and has not been experimentally validated from the available search results.

Hypothetical Synthesis Protocol

Step 1: Cyanation of a Dihalogenated Pyridine

-

To a solution of 2,5-dibromo-3-chloropyridine in a suitable aprotic solvent (e.g., DMF or DMSO), add a cyanide source such as copper(I) cyanide or zinc cyanide.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to facilitate the nucleophilic aromatic substitution. The temperature and reaction time will need to be optimized.

-

Upon completion, quench the reaction with an aqueous solution (e.g., ammonium chloride or sodium bicarbonate) and extract the product with an organic solvent.

-

Purify the resulting 6-bromo-3-chloro-2-cyanopyridine intermediate by column chromatography.

Step 2: Hydrolysis of the Nitrile

-

Treat the purified 6-bromo-3-chloro-2-cyanopyridine with a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide).

-

Heat the mixture to reflux to drive the hydrolysis of the nitrile group to a carboxylic acid.

-

After cooling, carefully neutralize the reaction mixture to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 6-bromo-3-chloropicolinic acid.

Caption: Workflow for developing bromodomain inhibitors.

Inhibitors of Keratinocyte Proliferation

Hyperproliferative skin disorders, such as psoriasis, are characterized by the excessive growth of keratinocytes. [7]The development of small molecules that can inhibit this proliferation is a key therapeutic strategy. 6-Bromo-3-chloropicolinic acid derivatives have been investigated for this purpose. [3][4]By modifying the core structure through amidation and other reactions, it is possible to generate compounds that selectively target signaling pathways involved in keratinocyte growth and differentiation.

Reactivity and Synthetic Utility

The chemical reactivity of 6-bromo-3-chloropicolinic acid is governed by its three functional groups: the carboxylic acid, the bromo substituent, and the chloro substituent.

-

Carboxylic Acid: The carboxylic acid group is the most reactive site for many transformations. It can be readily converted to amides, esters, and acid chlorides. Amide coupling reactions are particularly important for generating libraries of compounds for biological screening. [11][12][13]* Bromo and Chloro Substituents: The bromine and chlorine atoms on the pyridine ring are amenable to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. The differential reactivity of the C-Br and C-Cl bonds can potentially be exploited for sequential, site-selective modifications. Generally, the C-Br bond is more reactive than the C-Cl bond in these coupling reactions, allowing for selective functionalization at the 6-position.

Conclusion and Future Perspectives

6-Bromo-3-chloropicolinic acid is a valuable and versatile building block for medicinal chemistry and drug discovery. While detailed synthetic procedures and comprehensive spectroscopic data are not yet widely available in the public domain, its potential as a scaffold for the development of inhibitors of bromodomains and keratinocyte proliferation is evident from the existing literature and supplier information. Future research efforts should focus on the development and publication of robust synthetic routes to make this compound more accessible to the research community. Furthermore, the synthesis and biological evaluation of diverse libraries of derivatives based on this scaffold will be crucial to fully explore its therapeutic potential. The unique substitution pattern of 6-bromo-3-chloropicolinic acid offers exciting opportunities for the design of novel, potent, and selective modulators of key biological targets.

References

-

Supplementary Information - The Royal Society of Chemistry. [Link]

-

Synthesis of some Amide derivatives and their Biological activity. [Link]

-

6-bromo-3-chloropicolinic acid (C6H3BrClNO2) - PubChemLite. [Link]

-

Targeting bromodomain-containing proteins: research advances of drug discovery - PMC - PubMed Central. [Link]

- US7572916B2 - Diastereoselective synthesis process with 6-bromo-4-(3-chlorophenyl)

-

Synthesis of amide derivatives of chlorin e6 and investigation of their biological activity. ResearchGate. [Link]

-

CAS No : 1060815-76-0 | Product Name : 6-Bromo-3-chloropicolinic Acid. Pharmaffiliates. [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

-

Synthesis and biological activity of amide derivatives of nimbolide - PubMed. [Link]

-

Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]

-

sample 13C NMR spectra of compounds with common functional groups - YouTube. [Link]

-

Synthesis of some Amide derivatives and their Biological activity | Semantic Scholar. [Link]

- US10633341B2 - Picolinic acid derivatives and their use as intermediates - Google P

-

6-Bromo-4-chloropicolinic acid | C6H3BrClNO2 | CID 72211989 - PubChem. [Link]

-

Methyl 3-bromo-6-chloropicolinate | C7H5BrClNO2 | CID 46311200 - PubChem. [Link]

-

3-Bromo-6-chloropyridine-2-carbonitrile | C6H2BrClN2 | CID 44119667 - PubChem. [Link]

-

3-Bromopyridine-2-carbonitrile | C6H3BrN2 | CID 817694 - PubChem. [Link]

- CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google P

-

Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed. [Link]

-

Editorial: New tools and molecular advances in hyperproliferative skin disorders - PMC - NIH. [Link]

-

database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. [Link]

-

Bromodomain Inhibitors and Therapeutic Applications - PMC - NIH. [Link]

-

Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed. [Link]

-

database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. [Link]

Sources

- 1. CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline - Google Patents [patents.google.com]

- 2. 6-Bromo-3-chloropicolinic acid | Sigma-Aldrich [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Targeting bromodomain-containing proteins: research advances of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Editorial: New tools and molecular advances in hyperproliferative skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 10. database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 11. sphinxsai.com [sphinxsai.com]

- 12. researchgate.net [researchgate.net]

- 13. ajchem-a.com [ajchem-a.com]